molecular formula C16H20N2O B14471452 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one CAS No. 67565-05-3

1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one

Cat. No.: B14471452
CAS No.: 67565-05-3
M. Wt: 256.34 g/mol
InChI Key: LYNKVJIERCRMRE-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one typically involves the condensation of imidazole with a suitable ketone precursor. One common method involves the reaction of imidazole with 4,4-dimethyl-1-phenylpentan-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions ensures consistency and cost-effectiveness in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one stands out due to its unique structural features, such as the presence of the 4,4-dimethylpentan-3-one moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

67565-05-3

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-imidazol-1-yl-4,4-dimethyl-1-phenylpentan-3-one

InChI

InChI=1S/C16H20N2O/c1-16(2,3)15(19)11-14(18-10-9-17-12-18)13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3

InChI Key

LYNKVJIERCRMRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

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